molecular formula C12H16N2 B1267779 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 24107-34-4

2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B1267779
CAS No.: 24107-34-4
M. Wt: 188.27 g/mol
InChI Key: NOADPUWXDUIENJ-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their diverse applications in medicinal chemistry, particularly for their psychoactive properties. this compound is primarily studied for its unique structural and chemical properties rather than its pharmacological effects.

Biochemical Analysis

Biochemical Properties

2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetone and o-phenylenediamine, leading to the formation of a benzodiazepine structure . The nature of these interactions involves condensation reactions, where the amine groups of o-phenylenediamine react with acetone to form the benzodiazepine ring .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to form iminium cations, which can interact with cellular components and potentially alter cellular activities . These interactions can lead to changes in the expression of specific genes and modifications in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound forms a benzodiazepine ring through the condensation of acetone with amine groups . This reaction results in the formation of an iminium cation, which can further interact with other molecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can be synthesized under microwave irradiation, which affects its stability and reactivity . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies indicate that the compound’s impact on biological systems is dose-dependent . High doses may result in significant alterations in cellular function and metabolism.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s role in metabolic pathways highlights its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing its biochemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the reaction of o-phenylenediamine with acetone. This reaction can be carried out under various conditions, including microwave irradiation and conventional heating. For instance, heating o-phenylenediamine with acetone in ethanol under reflux conditions at 80°C for 8 hours results in the formation of the desired benzodiazepine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including condensation, cyclization, and substitution reactions. The compound is formed through a condensation reaction between o-phenylenediamine and acetone .

Common Reagents and Conditions:

    Condensation Reaction: o-Phenylenediamine and acetone in ethanol under reflux conditions.

    Cyclization Reaction: Involves the formation of the benzodiazepine ring structure.

Major Products: The primary product of these reactions is this compound itself. Depending on the reaction conditions, other minor by-products may include iminium salts and other benzodiazepine derivatives .

Scientific Research Applications

2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and properties of benzodiazepines.

    Biology: Investigated for its potential interactions with biological molecules, although it is not primarily used for pharmacological purposes.

Properties

IUPAC Name

2,2,4-trimethyl-1,3-dihydro-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOADPUWXDUIENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302984
Record name 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24107-34-4
Record name NSC155583
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRO-2,2,4-TRIMETHYL-1H-1,5-BENZODIAZEPINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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